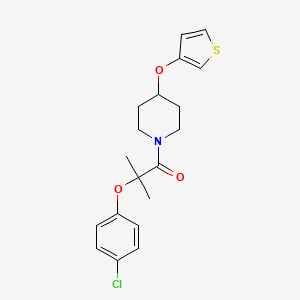

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO3S/c1-19(2,24-16-5-3-14(20)4-6-16)18(22)21-10-7-15(8-11-21)23-17-9-12-25-13-17/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKBPCODZTYUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Thiophen-3-yloxy)piperidine

Piperidine derivatives are commonly synthesized via cyclization of 1,5-diamines or reductive amination of δ-keto amines. For 4-substituted piperidines, nucleophilic aromatic substitution (SNAr) on 4-chloropiperidine hydrochloride is a viable approach:

$$

\text{4-Chloropiperidine} + \text{Thiophen-3-ol} \xrightarrow{\text{Base (K}2\text{CO}3\text{), DMF, 80–100°C}} \text{4-(Thiophen-3-yloxy)piperidine}

$$

Optimization Insights :

Preparation of 2-(4-Chlorophenoxy)-2-methylpropan-1-one

The propan-1-one backbone is synthesized via Friedel-Crafts acylation or Claisen condensation. A two-step protocol is proposed:

Synthesis of 2-methyl-2-(4-chlorophenoxy)propanoic acid :

$$

\text{4-Chlorophenol} + \text{Methyl methacrylate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Methyl-2-(4-chlorophenoxy)propanoic acid}

$$Conversion to propan-1-one :

$$

\text{Propanoic acid} \xrightarrow{\text{SOCl}2, \text{then NH}3} \text{Propanamide} \xrightarrow{\text{Dehydration}} \text{Propan-1-one}

$$

Fragment Coupling and Final Product Formation

The coupling of 4-(thiophen-3-yloxy)piperidine and 2-(4-chlorophenoxy)-2-methylpropan-1-one is achieved via amide bond formation. Two methods are explored:

Schotten-Baumann Reaction

Reaction of the propan-1-one acyl chloride with piperidine under basic conditions:

$$

\text{RCOCl} + \text{Piperidine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{RCONHPiperidine}

$$

Carbodiimide-Mediated Coupling

Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{RCOOH} + \text{H}_2\text{NPiperidine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{RCONHPiperidine}

$$

Purification and Crystallization

Crude product purification is critical due to byproducts from incomplete coupling. Techniques include:

Column Chromatography

Recrystallization

- Solvent System : Chloroform/methanol (1:1).

- Crystal Quality : Needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Schotten-Baumann | 60–65 | 92–95 | 2–3 | Low |

| Carbodiimide-Mediated | 75–80 | 95–98 | 12–18 | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to induce apoptosis in cancer cells, particularly in breast and colon cancer models.

Case Study:

A study demonstrated that derivatives of chlorophenyl compounds showed significant cytotoxicity against human cancer cell lines, suggesting that the incorporation of the thiophene moiety may enhance this effect .

Neurological Applications

The piperidine structure is known for its role in neuropharmacology, particularly as a scaffold for developing drugs targeting neurotransmitter systems. Compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics.

Case Study:

Research involving piperidine derivatives indicated that certain modifications could lead to enhanced serotonin reuptake inhibition, which is beneficial for treating depression . Given the structural similarities, this compound may exhibit similar properties.

Antimicrobial Properties

There is emerging evidence that compounds containing thiophene and chlorophenyl groups possess antimicrobial activity. The presence of these substituents may confer enhanced efficacy against various bacterial strains.

Case Study:

Studies on sulfonamide derivatives have shown promising antimicrobial effects, suggesting that further investigation into the antimicrobial properties of this compound could yield valuable insights .

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neurological | Potential serotonin reuptake inhibitor | |

| Antimicrobial | Exhibits activity against bacterial strains |

Research Findings and Future Directions

The current research surrounding this compound is still developing. Future studies should focus on:

In Vivo Studies: Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential.

Mechanistic Studies: Elucidating the precise mechanisms through which this compound affects neurotransmitter systems.

Broader Biological Screening: Investigating additional pharmacological effects beyond those currently documented.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations and Hypothesized Impacts

The table below summarizes structural differences and inferred properties of the target compound and its analogs:

Detailed Analysis

Ring Size and Flexibility The target compound’s piperidine ring (6-membered) offers moderate conformational rigidity compared to the 7-membered diazepane in ’s analog. Larger rings like diazepane may improve binding to flexible protein pockets but reduce metabolic stability .

Heteroatom Influence Thiophen vs. Oxolane: The thiophen-3-yloxy group (sulfur) in the target compound may engage in hydrophobic interactions or π-stacking, whereas oxolane (oxygen) in ’s compound could participate in hydrogen bonding, altering solubility and target affinity .

Pharmacophore Conservation The 4-chlorophenoxy group is conserved across multiple analogs (Evidences 2–4, target), suggesting its role as a critical pharmacophore for target engagement, possibly through halogen bonding or hydrophobic effects .

Synthetic and Commercial Considerations

- ’s compound is commercially available at $85.5/2μmol, indicating specialized synthesis routes applicable to the target compound. The diazepane-oxolane analog’s availability underscores feasibility for further derivatization .

Biological Activity

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse research studies and presenting data in a structured manner.

Chemical Structure and Characteristics

The compound features a complex structure characterized by a chlorophenoxy group, a thiophenyloxy substitution, and a piperidine moiety. Its molecular formula is , and it exhibits properties that suggest possible interactions with biological systems.

Pharmacological Properties

Research indicates that compounds similar to This compound may exhibit various pharmacological effects:

- Anticancer Activity : Analogous compounds have shown significant anticancer properties, with studies indicating IC50 values in the low micromolar range against various cancer cell lines .

- Dopamine Receptor Modulation : The piperidine component suggests potential interactions with dopamine receptors, particularly D3 receptors, which are implicated in neurological functions .

- Anti-inflammatory Effects : Similar structures have demonstrated anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Receptor Binding : The chlorophenoxy and thiophenyloxy groups likely facilitate binding to specific receptors, influencing signaling pathways related to cell proliferation and survival.

- Cell Cycle Arrest : Some studies report that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis .

- Protein Interactions : Docking studies suggest that the compound may interact with proteins such as bovine serum albumin (BSA), affecting drug bioavailability and distribution .

Anticancer Activity

A study evaluating the anticancer activity of related compounds found that one analog exhibited an IC50 of 4.363 μM against HCT116 colon cancer cells, outperforming doxorubicin . This highlights the potential of the compound in cancer therapeutics.

Dopamine Receptor Agonism

In receptor binding assays, modifications to the piperidine structure significantly enhanced D3 receptor agonist activity while minimizing D2 receptor antagonism. This selectivity is crucial for developing treatments for conditions like schizophrenia without adverse effects associated with D2 antagonism .

Data Table: Biological Activity Summary

| Activity Type | Compound Variant | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | Analog A | 4.363 | Effective against HCT116 cells |

| D3 Receptor Agonism | Compound 1 | 710 | Selective for D3 over D2 receptors |

| Anti-inflammatory | Compound B | Not specified | Demonstrated significant reduction in inflammation markers |

Q & A

Basic: What are the key synthetic routes for 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. A common approach includes:

- Step 1 : Formation of the piperidinyl-thiophenoxy intermediate via nucleophilic substitution of 4-(thiophen-3-yloxy)piperidine with a suitable leaving group (e.g., chloro or tosyl derivative).

- Step 2 : Coupling of this intermediate with 2-(4-chlorophenoxy)-2-methylpropanoic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or THF.

- Optimization : Reaction yields are maximized by maintaining inert atmospheres (argon/nitrogen), controlled temperatures (0–25°C), and monitoring progress via TLC or HPLC .

Basic: How do the functional groups in this compound influence its chemical reactivity and spectroscopic characterization?

Key functional groups include:

- 4-Chlorophenoxy group : Contributes to lipophilicity and UV absorption (~270 nm), detectable via UV-Vis spectroscopy.

- Thiophen-3-yloxy-piperidine : The sulfur atom in thiophene enhances π-stacking interactions, observable in NMR (δ 6.5–7.5 ppm for aromatic protons) and IR (C-S stretch ~650 cm⁻¹).

- Propan-1-one backbone : The ketone group (C=O) shows a strong IR stretch at ~1700 cm⁻¹ and a ¹³C NMR signal at ~205 ppm.

These groups guide derivatization strategies (e.g., ketone reduction for prodrug development) .

Advanced: What experimental strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Contradictions in biological data (e.g., varying IC₅₀ values) can arise from differences in substituent positioning or assay conditions. Strategies include:

- Systematic SAR studies : Synthesize analogs with controlled modifications (e.g., replacing thiophen-3-yloxy with furan-2-yloxy) to isolate substituent effects.

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) to minimize variability.

- Computational docking : Compare binding affinities of analogs to target proteins (e.g., kinases) using molecular dynamics simulations .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Key methodological considerations:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to improve aqueous solubility, monitored via logP measurements.

- Metabolic stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify degradation hotspots (e.g., oxidative thiophene cleavage).

- Prodrug design : Mask the ketone group as a ketal or ester to enhance bioavailability, with in vivo release confirmed by plasma LC-MS profiling .

Advanced: What analytical techniques are critical for characterizing synthetic intermediates and final products?

- HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water gradient) with UV detection at 254 nm.

- HRMS : Confirm molecular formula (e.g., C₂₀H₂₁ClNO₃S) with <2 ppm mass error.

- X-ray crystallography : Resolve stereochemistry of the piperidinyl-thiophenoxy moiety; comparable structures show piperidine chair conformations and thiophene planarity .

Basic: How do researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In vitro binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) in competition assays with purified receptors (e.g., GPCRs).

- Kinase inhibition profiling : Screen against a panel of 50+ kinases at 1 µM concentration, with ATP concentration fixed at Km values.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets, ensuring buffer conditions (pH 7.4, 150 mM NaCl) mimic physiological states .

Advanced: How can computational methods guide the design of analogs with improved target selectivity?

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the 4-chlorophenoxy group) using software like Schrödinger Phase.

- Free-energy perturbation (FEP) : Calculate relative binding free energies for analogs with minor structural changes (e.g., methyl vs. ethyl substituents).

- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable absorption and toxicity profiles .

Advanced: What strategies mitigate synthetic challenges such as low yields or undesired byproducts?

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization via ketone aldol condensation) and adjust reaction stoichiometry.

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to enhance efficiency.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.